Isotopic Enrichment of Butalbital-d5 at Allyl Position Enables Baseline Mass Separation in GC/LC-MS Quantification
Butalbital-d5 possesses a nominal mass shift of +5 Da relative to unlabeled butalbital (C₁₁H₁₆N₂O₃, MW 224.26) due to pentadeuteration at the allyl position, yielding a molecular weight of 229.29 Da . This Δm = 5 ensures baseline mass spectrometric resolution from the native analyte with minimal isotopic cross-contribution. In contrast, a ¹³C-labeled analog or a barbiturate IS with fewer deuterium atoms (e.g., d3- or d4-labeled) would exhibit a smaller mass shift, increasing the risk of spectral overlap between the analyte's [M+1]⁺ or [M+2]⁺ natural abundance isotopologues and the IS signal. The allyl-d5 labeling retains the deuterium atoms on a moiety that does not undergo metabolic cleavage, ensuring the mass tag remains intact during sample workup and ionization .
| Evidence Dimension | Molecular weight and nominal mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | 229.29 Da; Δm = +5 Da |
| Comparator Or Baseline | Unlabeled butalbital: 224.26 Da; Δm = 0 Da |
| Quantified Difference | +5 Da mass shift |
| Conditions | Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry |
Why This Matters
A +5 Da mass shift ensures unambiguous MS channel separation, eliminating quantification bias from isotopic overlap that would compromise lower LOD/LOQ in regulatory forensic or clinical methods.
